Raloxifene hydrochloride
Übersicht
Beschreibung
Raloxifene Hydrochloride is a selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in high-risk postmenopausal women . It exhibits estrogenic effects on bone and lipid metabolism while acting as an anti-estrogen on breast and uterine tissues .
Wirkmechanismus
Target of Action
Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including bone health, lipid metabolism, and blood coagulation .
Mode of Action
This compound acts as both an estrogen agonist and antagonist via differential effects on tissue-specific estrogen receptors . It exhibits anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Raloxifene binds to the estrogen receptor, influencing gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE) .
Biochemical Pathways
This compound affects several biochemical pathways. It mimics the action of endogenous estrogen in bone tissues, leading to the preservation of bone mineral density . In breast and uterine tissues, raloxifene exhibits anti-estrogenic effects, reducing the risk of invasive breast cancer in high-risk postmenopausal women . It also influences lipid metabolism and blood coagulation .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism involving glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2% . The mean peak plasma concentrations (Cmax) and the area under the curve (AUC) values indicate the extent of absorption and distribution of the drug in the body .
Result of Action
The main effects of this compound are to preserve bone mineral density and decrease the risk of breast cancer in postmenopausal women . There was an increased risk of venous thromboembolism during clinical trials of postmenopausal women receiving raloxifene .
Biochemische Analyse
Biochemical Properties
Raloxifene hydrochloride mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol . It interacts with estrogen receptors, acting as an antagonist in some tissues (breast and uterine tissues) and as an agonist in others (bone, lipid metabolism) .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It preserves bone mineral density and decreases the risk of breast cancer in postmenopausal women . It does not cause endometrial proliferation, unlike estrogen and tamoxifen . It was associated with an increased risk of venous thromboembolism during clinical trials of postmenopausal women .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it binds to these receptors and modulates their activity. This results in tissue-specific effects, with raloxifene acting as an antagonist in breast and uterine tissues and as an agonist in bone and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that raloxifene can control the release of certain substances over a 24-hour period
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, a study on rabbits showed that raloxifene, when combined with aspirin and estrogen, exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with estrogen receptors, which play a crucial role in various metabolic processes, including lipid metabolism
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Raloxifenhydrochlorid beinhaltet typischerweise eine Friedel-Crafts-Acylierung von 4-[2-(1-Piperidinyl)ethoxy]benzoylchloridhydrochlorid, gefolgt von der Entschützung der Methansulfonylgruppe von 6-Methylsulfonyloxy-2-[4-Methylsulfonyloxy)phenyl]benzothiophen . Die Reaktionsbedingungen umfassen die Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Acylierungs- und Entschützungsschritte zu erleichtern.
Industrielle Produktionsverfahren: Die industrielle Produktion von Raloxifenhydrochlorid beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von großtechnischen Reaktoren, präziser Temperatursteuerung und Reinigungstechniken wie Kristallisation und Filtration, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Raloxifenhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Substitution: Substitutionsreaktionen können an den phenolischen Hydroxylgruppen auftreten und zur Bildung von Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate, die möglicherweise unterschiedliche pharmakologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Raloxifenhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Raloxifenhydrochlorid wirkt als selektiver Östrogenrezeptormodulator, indem es an Östrogenrezeptoren bindet und gewebespezifische Wirkungen ausübt . Es wirkt als Östrogenagonist im Knochen, fördert die Knochendichte und reduziert das Frakturrisiko. In Brust- und Uterusgewebe wirkt es als Östrogenantagonist und reduziert das Risiko für östrogenabhängige Krebserkrankungen . Die molekularen Zielstrukturen sind Östrogenrezeptoren, und die beteiligten Pfade sind mit dem Knochenstoffwechsel und der Krebsprävention verbunden .
Ähnliche Verbindungen:
Tamoxifen: Ein weiterer selektiver Östrogenrezeptormodulator, der zur Behandlung von Brustkrebs eingesetzt wird.
Alendronat: Ein Bisphosphonat, das zur Behandlung von Osteoporose eingesetzt wird.
Fosamax: Ein Markenname für Alendronat, ebenfalls zur Behandlung von Osteoporose eingesetzt.
Vergleich:
Raloxifenhydrochlorid vs. Tamoxifen: Beide sind SERMs, aber Raloxifenhydrochlorid hat ein besseres Sicherheitsprofil in Bezug auf das Risiko für Uteruskrankheiten.
Raloxifenhydrochlorid vs. Alendronat/Fosamax: Während Alendronat und Fosamax Bisphosphonate sind, die direkt den Knochenabbau hemmen, moduliert Raloxifenhydrochlorid Östrogenrezeptoren, um ähnliche Wirkungen zu erzielen.
Raloxifenhydrochlorid zeichnet sich durch seine doppelte Wirkung als Östrogenagonist und -antagonist aus, was es zu einer vielseitigen Verbindung sowohl für die Osteoporosebehandlung als auch zur Krebsprävention macht .
Vergleich Mit ähnlichen Verbindungen
Tamoxifen: Another selective estrogen receptor modulator used for breast cancer treatment.
Alendronate: A bisphosphonate used for osteoporosis treatment.
Fosamax: A brand name for alendronate, also used for osteoporosis.
Comparison:
Raloxifene Hydrochloride vs. Tamoxifen: Both are SERMs, but this compound has a better safety profile regarding uterine cancer risk.
This compound vs. Alendronate/Fosamax: While Alendronate and Fosamax are bisphosphonates that directly inhibit bone resorption, this compound modulates estrogen receptors to achieve similar effects.
This compound stands out due to its dual action as an estrogen agonist and antagonist, making it a versatile compound for both osteoporosis treatment and cancer prevention .
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVVCILCIUCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84449-90-1 (Parent) | |
Record name | Raloxifene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034181 | |
Record name | Raloxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82640-04-8 | |
Record name | Raloxifene hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82640-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raloxifene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Raloxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.